Uridine-triphosphate

Description

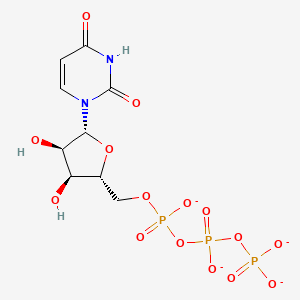

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N2O15P3-4 |

|---|---|

Molecular Weight |

480.11 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |

InChI Key |

PGAVKCOVUIYSFO-XVFCMESISA-J |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Cornerstone of Transcription: A Technical Guide to Uridine Triphosphate's Function in RNA Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-5'-triphosphate (UTP) is a pyrimidine (B1678525) nucleoside triphosphate that serves as an indispensable component in the biosynthesis of ribonucleic acid (RNA). Beyond its fundamental role as one of the four essential building blocks for transcription, UTP is a key metabolic intermediate and an allosteric regulator, deeply integrated into cellular bioenergetics and signaling. This technical guide provides an in-depth exploration of UTP's lifecycle and function in RNA synthesis, from its own biogenesis through de novo and salvage pathways to its precise incorporation into a nascent RNA strand by RNA polymerase. We will detail the kinetic parameters governing this process, present methodologies for its study, and discuss the implications for therapeutic development.

Introduction

Uridine-5'-triphosphate (UTP) is a vital ribonucleoside triphosphate, structurally composed of the pyrimidine base uracil, a ribose sugar, and a triphosphate group.[1][2] Its primary and most critical role in cellular biology is to act as a direct precursor for the synthesis of RNA during the process of transcription.[3] In this capacity, UTP provides the uridine (B1682114) monophosphate (UMP) units that are incorporated into the growing RNA chain by DNA-dependent RNA polymerases.[2] This function is central to gene expression, as transcription is the initial step in decoding the genetic information stored in DNA.

Beyond its role as a monomeric unit for RNA, UTP is also a precursor for the synthesis of Cytidine triphosphate (CTP), another essential RNA building block, via the action of CTP synthetase.[1][4] Furthermore, UTP functions as an energy source, comparable to ATP, for specific metabolic reactions, particularly in the synthesis of polysaccharides.[1][5] This document will focus on the core function of UTP in RNA biosynthesis, examining its synthesis, its mechanistic role in transcription, and the experimental approaches used to investigate these processes.

UTP Biosynthesis: Fueling the Transcriptional Machinery

Cells maintain a steady supply of UTP through two primary routes: the de novo synthesis pathway and the salvage pathway. The regulation of these pathways ensures that the cellular pool of UTP is sufficient to meet the demands of RNA synthesis and other metabolic processes.

De Novo Synthesis Pathway

The de novo pathway builds pyrimidine nucleotides from simple precursor molecules.[6] The process culminates in the formation of UMP, which is then sequentially phosphorylated to yield Uridine diphosphate (B83284) (UDP) and finally UTP.[4][6]

The key steps leading to UTP are:

-

UMP Synthesis: The pathway begins with precursors like bicarbonate and aspartate, proceeding through a series of enzymatic reactions to form the first pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP), which is then decarboxylated to UMP.[6]

-

UDP Synthesis: UMP is phosphorylated to UDP by the enzyme UMP kinase.[4]

-

UTP Synthesis: UDP is subsequently phosphorylated to UTP by the broadly specific enzyme nucleoside-diphosphate kinase (NDK), which typically utilizes ATP as the phosphate (B84403) donor.[1][3][4]

This pathway is tightly regulated, often through feedback inhibition by its end products, ensuring that nucleotide production is balanced with cellular needs.[7]

Salvage Pathway

The salvage pathway provides an energetically favorable alternative to de novo synthesis by recycling pre-existing pyrimidine bases and nucleosides obtained from the degradation of DNA and RNA.[8] Uridine released from nucleic acid turnover can be taken up by cells and converted back into UMP by the enzyme uridine kinase, which then enters the same phosphorylation cascade described above to form UTP.[9]

The Role of UTP in RNA Transcription

UTP is a direct substrate for DNA-dependent RNA polymerases (RNAPs), the enzymes that catalyze transcription.[2] The process can be divided into three main stages: initiation, elongation, and termination. UTP is primarily utilized during the elongation phase.

Mechanism of Incorporation

During the elongation stage of transcription, RNAP moves along the DNA template, unwinding the double helix to expose the template strand. For each nucleotide on the template, the polymerase recruits the complementary ribonucleoside triphosphate from the cellular pool. When the template strand presents an adenine (B156593) (A), RNAP binds a UTP molecule at its active site.

The catalytic mechanism involves a nucleophilic attack by the 3'-hydroxyl group of the growing RNA chain on the α-phosphate of the incoming UTP.[10] This reaction forms a new phosphodiester bond and releases a pyrophosphate (PPi) molecule. This cycle repeats, extending the RNA chain one nucleotide at a time. The fidelity of this process is crucial for producing a functional RNA transcript.

Allosteric Regulation

In addition to its role as a substrate, high concentrations of UTP can allosterically regulate the activity of some RNA polymerases. For instance, in Escherichia coli, elevated UTP levels have been shown to suppress transcript accumulation by affecting the promoter clearance step of transcription initiation.[11] This indicates that the cellular UTP pool can act as a feedback mechanism to modulate transcriptional output.[11]

Quantitative Data on UTP and Transcription

The kinetics of transcription are profoundly influenced by the cellular concentrations of NTPs and the specific kinetic parameters of the RNA polymerase.

Table 1: Cellular Concentrations of UTP

| Organism / Cell Type | Condition | UTP Concentration | Citation(s) |

| Escherichia coli | Exponential growth (glucose-fed) | ~8.3 mM | [12] |

| Escherichia coli | Pyrimidine starvation | 33 - 250 pmol/OD436 unit | [13] |

| Human Leukemia Cells (CCRF-CEM) | 134 - 1,185 pmol/106 cells | [1] | |

| Hybridoma Cells | Glucose-fed culture | 0.67 - 2.90 nmol/106 cells | [14] |

| Various Cell Lines | Resting attached cultures | Intracellular: 500-8000 pmol/106 cells | [15] |

Table 2: Kinetic Parameters Related to UTP in Transcription

| Enzyme | Parameter | Value | Condition / Note | Citation(s) |

| E. coli RNA Polymerase | Elongation Rate | ~50-100 nt/s | Average rate | [16] |

| S. typhimurium RNAP (mutant) | Km for UTP | 4-6 fold higher than wild-type | Mutant enzyme showed reduced elongation rate | [17] |

| T7 RNA Polymerase | kcat (UTP incorporation) | 220 s-1 | Promoter-free substrate at 25°C | [18] |

| T7 RNA Polymerase | Kd for NTP | ~80 µM | Dissociation constant for a correct NTP | [18] |

| Mammalian RNA Pol II | Elongation Rate | ~3.8 kb/min (~63 nt/s) | Measured in vivo | [7] |

| General Eukaryotic RNAP | Elongation Rate | ~10-100 nt/s | Characteristic range | [10] |

Experimental Protocols

Studying the function of UTP in RNA biosynthesis requires robust experimental methodologies. Below are outlines of key protocols for in vitro transcription and the quantification of cellular UTP pools.

Protocol: In Vitro Transcription (IVT) Assay

This protocol provides a general framework for synthesizing RNA in a cell-free system, which is essential for studying polymerase activity and the effects of varying substrate concentrations.

Objective: To synthesize a specific RNA transcript from a linear DNA template using a bacteriophage RNA polymerase (e.g., T7, SP6).

Materials:

-

Linearized plasmid DNA or PCR product containing a T7/SP6 promoter upstream of the target sequence.

-

T7 or SP6 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 10 mM DTT, 20 mM Spermidine)

-

Ribonucleotide Solution Mix (ATP, CTP, GTP, UTP; typically 10 mM each)

-

(Optional) Radiolabeled NTP (e.g., [α-³²P]-UTP) for transcript visualization and quantification

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

Procedure:

-

Reaction Assembly: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed. The final volume is typically 20 µL.

-

Nuclease-free water: to final volume

-

10x Transcription Buffer: 2 µL

-

Ribonucleotide Mix (10 mM each): 2 µL (for 1 mM final conc.)

-

Linear DNA Template: ~1 µg

-

RNase Inhibitor: 1 µL

-

(Optional) [α-³²P]-UTP

-

RNA Polymerase (T7, SP6): 2 µL

-

-

Incubation: Gently mix by pipetting, centrifuge briefly, and incubate the reaction at 37°C for 1-2 hours.[19]

-

Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate for 15 minutes at 37°C to digest the DNA template.

-

RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA cleanup kit.

-

Analysis: Analyze the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. If radiolabeled, visualize using autoradiography or a phosphorimager. Quantify RNA yield using UV spectrophotometry.

Protocol: Quantification of Intracellular UTP by HPLC

This protocol outlines a method for extracting and quantifying UTP from cell cultures using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the absolute concentration of UTP in a cell sample.

Materials:

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Extraction Solution: e.g., 6% Trichloroacetic Acid (TCA) or cold acidic methanol/acetonitrile

-

Neutralization Solution: e.g., 5 M K₂CO₃ or other suitable buffer

-

HPLC system with a suitable column (e.g., reversed-phase C18) and UV detector

-

UTP standard solutions for calibration curve

Procedure:

-

Cell Harvesting: Aspirate culture medium and quickly wash cells with ice-cold PBS. The speed of this step is critical to prevent changes in nucleotide pools.[20]

-

Extraction: Immediately add ice-cold extraction solution (e.g., 6% TCA) to the cell plate/pellet to lyse the cells and precipitate macromolecules.[8] Scrape the cells and collect the lysate.

-

Neutralization and Clarification: Neutralize the acid extract with a neutralization solution (e.g., K₂CO₃).[8] Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitate.

-

Sample Preparation: Collect the supernatant, which contains the soluble nucleotides. Filter the supernatant through a 0.22 µm filter before analysis.

-

HPLC Analysis:

-

Inject a defined volume of the filtered extract onto the HPLC column.

-

Run the separation using an appropriate mobile phase and gradient (e.g., ion-pair reversed-phase chromatography).[8]

-

Detect the eluting nucleotides using a UV detector, typically at 254 nm.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of a pure UTP standard.

-

Identify the UTP peak in the sample chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of UTP in the extract by comparing its peak area to the standard curve. Normalize the result to the initial cell number or total protein content.

-

Conclusion and Future Directions

Uridine triphosphate is unequivocally a central player in RNA biosynthesis, serving as a substrate, a precursor to CTP, and a regulatory molecule. A thorough understanding of its synthesis and utilization is fundamental to molecular biology and critical for the development of novel therapeutics. Many antiviral and anticancer drugs are nucleoside analogs that target steps in nucleotide metabolism or polymerization. Future research will continue to elucidate the complex interplay between UTP pools, transcriptional regulation, and cellular signaling. Advanced techniques for measuring real-time kinetics in single living cells will further refine our understanding of how UTP concentration dynamics influence gene expression programs in both health and disease, opening new avenues for targeted drug design.[4]

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantifying the transcriptional output of single alleles in single living mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct measurement of transcription rates reveals multiple mechanisms for configuration of the Arabidopsis ambient temperature response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complexity of RNA polymerase II elongation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic interplay between intra- and extra-cellular uridine metabolism via an ATP driven uridine-UTP cycle in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RNA polymerase - Wikipedia [en.wikipedia.org]

- 11. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]

- 12. Intracellular UTP concentration in glucose-fe - Bacteria Escherichia coli - BNID 104696 [bionumbers.hms.harvard.edu]

- 13. UTP level of E. coli grown on Orotate as a py - Bacteria Escherichia coli - BNID 104806 [bionumbers.hms.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA Polymerase Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Association of RNA polymerase having increased Km for ATP and UTP with hyperexpression of the pyrB and pyrE genes of Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. neb.com [neb.com]

- 20. Characterization of Nucleotide Pools as a Function of Physiological State in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Uridine Triphosphate (UTP) in Cellular Metabolism and Energy Transfer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) triphosphate (UTP) is a pyrimidine (B1678525) nucleotide that plays a central and multifaceted role in cellular metabolism, bioenergetics, and signaling. While often overshadowed by adenosine (B11128) triphosphate (ATP) as the primary cellular energy currency, UTP's functions are indispensable for a host of critical anabolic processes and cell-to-cell communication. This technical guide provides an in-depth exploration of the core functions of UTP, focusing on its roles in the biosynthesis of carbohydrates, the formation of essential nucleotide sugars, and its activity as an extracellular signaling molecule. This document is intended to serve as a comprehensive resource, offering detailed biochemical pathways, quantitative data, and experimental methodologies to facilitate further research and drug development endeavors targeting UTP-dependent processes.

Core Metabolic Functions of UTP

UTP is a key substrate and energy source for a variety of metabolic pathways, primarily those involving the activation of sugars for anabolic reactions. Its fundamental roles can be categorized into several key areas:

Glycogen (B147801) Synthesis

UTP is essential for the synthesis of glycogen, the primary storage form of glucose in animals and fungi. In this process, UTP "activates" glucose to form UDP-glucose, a high-energy precursor that can be readily added to a growing glycogen chain.[1][2] This activation step is crucial as the direct addition of glucose-1-phosphate to a glycogen polymer is energetically unfavorable.

The key enzyme in this activation is UDP-glucose pyrophosphorylase (UGPase) , which catalyzes the reversible reaction:

UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + Pyrophosphate (PPi) [3][4]

The reaction is driven in the direction of UDP-glucose synthesis by the subsequent rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase, an exergonic reaction that releases a significant amount of free energy.[3][5]

Biosynthesis of UDP-Sugars and Glycosylation

Beyond glycogen synthesis, UTP is the universal precursor for the synthesis of a wide array of UDP-sugars, which are essential building blocks for glycosylation reactions.[6] These reactions are critical for the synthesis of glycoproteins, glycolipids, proteoglycans, and polysaccharides, which are involved in a vast range of biological processes including cell adhesion, protein folding, and immune responses.

Key UDP-sugars derived from UTP include:

-

UDP-N-acetylglucosamine (UDP-GlcNAc): A precursor for the synthesis of glycoproteins and other complex carbohydrates.[7][8] Its synthesis from fructose-6-phosphate (B1210287), glutamine, acetyl-CoA, and UTP involves a multi-step pathway.[7]

-

UDP-glucuronic acid (UDP-GlcA): Essential for the detoxification of various compounds through glucuronidation and a key component of proteoglycans like hyaluronic acid.[9][10]

CTP Synthesis

UTP serves as the direct precursor for the synthesis of another essential pyrimidine nucleotide, cytidine (B196190) triphosphate (CTP). This reaction is catalyzed by CTP synthetase (CTPS) , which utilizes the amide group from glutamine and the energy from ATP hydrolysis to convert UTP to CTP.[11][12][13]

UTP + Glutamine + ATP → CTP + Glutamate + ADP + Pi

CTP is a vital component for the synthesis of RNA, DNA, and phospholipids (B1166683) such as phosphatidylcholine and phosphatidylethanolamine.[12]

Role in Bacterial Cell Wall Synthesis

In bacteria, UTP is a critical component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall.[14][15] UTP is required for the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block of the peptidoglycan polymer.[14][16] The synthesis of UDP-GlcNAc from fructose-6-phosphate involves UTP in the final step, catalyzed by GlmU.[14] This makes the enzymes involved in UTP metabolism and UDP-sugar synthesis attractive targets for the development of novel antibacterial agents.[4][17]

UTP as an Extracellular Signaling Molecule

In addition to its intracellular metabolic roles, UTP is an important extracellular signaling molecule that mediates a wide range of physiological responses by activating a specific subset of purinergic P2Y receptors.[18][19][20]

P2Y Receptors Activated by UTP

UTP is a potent agonist for several G protein-coupled P2Y receptors, including:

-

P2Y2 Receptor: Activated equipotently by UTP and ATP.[14][21]

-

P2Y6 Receptor: Activated by UDP, a breakdown product of UTP.[14]

-

P2Y14 Receptor: Activated by UDP-sugars, for which UTP is a precursor.[14][20]

Activation of these receptors, which are primarily coupled to Gq/11 proteins, leads to the stimulation of phospholipase C (PLC).[18][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in turn activates various downstream signaling pathways involved in processes such as cell proliferation, migration, and inflammation.[19][21]

Quantitative Data

Cellular Concentrations of UTP

| Parameter | Concentration | Cell Type/Condition | Reference |

| Intracellular UTP | 10-30% of ATP levels | Various mammalian cells | [14] |

| Extracellular UTP | 1-10 nM | Resting cultured cells | [14] |

| Up to 20-fold increase | Mechanically stimulated cells | [14] |

Kinetic Parameters of Key UTP-Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax | kcat | Organism/Isoform | Reference |

| UDP-Glucose Pyrophosphorylase 2 (UGP2) | MgUTP | 917 µM | - | - | Human (Isoform 2) | [19] |

| Glucose-1-Phosphate | 404 µM | - | - | Human (Isoform 2) | [19] | |

| UDP-Glucose | 63 µM | - | - | Human (Isoform 2) | [19] | |

| CTP Synthetase 1 (CTPS1) | UTP | 280 ± 310 µM | 83 ± 20 pmol/min | - | Human (resting lymphocytes) | [1] |

| UTP | 230 ± 280 µM | 379 ± 90 pmol/min | - | Human (activated lymphocytes) | [1] |

Mandatory Visualizations

Caption: UTP-dependent pathway for glycogen synthesis.

Caption: UTP as a precursor for various UDP-sugars.

Caption: UTP-mediated P2Y receptor signaling pathway.

Experimental Protocols

Quantification of UTP using UDP-Glucose Pyrophosphorylase and HPLC

Principle: This assay quantifies UTP by converting it to UDP-glucose in a reaction catalyzed by UDP-glucose pyrophosphorylase. The resulting UDP-glucose is then separated and quantified by High-Performance Liquid Chromatography (HPLC).[21][22]

Materials:

-

Cell or tissue extract

-

UDP-glucose pyrophosphorylase (UGPase)

-

Glucose-1-phosphate (G1P)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

HPLC system with a strong anion-exchange column

-

UTP standards of known concentrations

-

Perchloric acid (PCA) for extraction

-

Potassium carbonate (K2CO3) for neutralization

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in cold 0.4 M perchloric acid.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

-

Neutralize the supernatant with 3 M K2CO3.

-

Centrifuge to remove the KClO4 precipitate. The supernatant contains the nucleotides.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing reaction buffer, 1 mM G1P, and a known amount of UGPase.

-

Add a specific volume of the neutralized sample extract to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by boiling for 2 minutes or by adding perchloric acid.

-

-

HPLC Analysis:

-

Centrifuge the reaction mixture to remove any precipitate.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the nucleotides using a gradient of a suitable buffer system on a strong anion-exchange column.

-

Detect UDP-glucose and other nucleotides by UV absorbance at 260 nm.[21]

-

-

Quantification:

-

Generate a standard curve by running known concentrations of UTP through the entire procedure.

-

Quantify the amount of UDP-glucose produced in the samples by comparing the peak area to the standard curve.

-

Calculate the initial UTP concentration in the sample.

-

Caption: Workflow for UTP quantification using UGPase and HPLC.

CTP Synthetase Activity Assay

Principle: This assay measures the activity of CTP synthetase by quantifying the amount of CTP produced from UTP over time. The conversion of UTP to CTP results in a characteristic shift in the UV absorbance spectrum, which can be monitored spectrophotometrically.[23]

Materials:

-

Purified CTP synthetase or cell lysate containing the enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl2)

-

UTP

-

ATP

-

Glutamine

-

GTP (as an allosteric activator)

-

Spectrophotometer capable of reading at 291 nm

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, a saturating concentration of ATP (e.g., 1.5 mM), glutamine (e.g., 10 mM), and GTP (e.g., 0.2 mM).

-

-

Assay Initiation:

-

Add a specific concentration of UTP (e.g., 0.6 mM) to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of CTP synthetase.

-

-

Spectrophotometric Measurement:

-

Immediately begin monitoring the increase in absorbance at 291 nm over time.[23] The formation of CTP from UTP leads to an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Use the change in the molar extinction coefficient between UTP and CTP at 291 nm (1338 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CTP formation.[23]

-

Enzyme activity can be expressed in units such as µmol of CTP formed per minute per mg of protein.

-

Caption: Workflow for CTP Synthetase activity assay.

Calcium Mobilization Assay for P2Y Receptor Activation

Principle: This assay measures the activation of Gq-coupled P2Y receptors by detecting the transient increase in intracellular calcium concentration upon agonist stimulation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to calcium.[24][25][26]

Materials:

-

Cells expressing the P2Y receptor of interest (e.g., P2Y2 or P2Y4)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

UTP (agonist)

-

P2Y receptor antagonist (optional, for specificity control)

-

Fluorescence microplate reader with kinetic reading and injection capabilities

Procedure:

-

Cell Plating:

-

Plate cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).

-

Use the instrument's injector to add a specific concentration of UTP to the wells while simultaneously recording the fluorescence signal over time (typically for 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence.

-

Plot the fluorescence change against the logarithm of the UTP concentration to generate a dose-response curve and determine the EC50 value.

-

For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

-

Caption: Workflow for a calcium mobilization assay.

Conclusion

Uridine triphosphate is a cornerstone of cellular metabolism, with its influence extending from the fundamental storage of energy in the form of glycogen to the intricate synthesis of complex glycoconjugates and the regulation of intercellular communication. A thorough understanding of the biochemical pathways involving UTP, the kinetics of the enzymes that metabolize it, and the signaling cascades it initiates is paramount for researchers in basic science and for professionals in drug development. The data and protocols provided in this guide offer a robust foundation for further investigation into the diverse and critical roles of UTP, with the potential to uncover novel therapeutic targets for a range of diseases, including metabolic disorders, infectious diseases, and cancer.

References

- 1. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The control of synthesis of bacterial cell walls. Interaction in the synthesis of nucleotide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Reactome | Synthesis of UDP-N-acetyl-glucosamine [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journal.hep.com.cn [journal.hep.com.cn]

- 11. Phosphorylation of Human CTP Synthetase 1 by Protein Kinase C IDENTIFICATION OF Ser462 AND Thr455 AS MAJOR SITES OF PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 14. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. portlandpress.com [portlandpress.com]

- 18. Potential signalling roles for UTP and UDP: sources, regulation and release of uracil nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. benchchem.com [benchchem.com]

- 21. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. content.abcam.com [content.abcam.com]

- 26. benchchem.com [benchchem.com]

Extracellular UTP as a Signaling Molecule in Neurotransmission: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Extracellular nucleotides, particularly ATP, are now well-established as critical signaling molecules in the nervous system. Emerging evidence has highlighted the significant role of uridine (B1682114) triphosphate (UTP) as a distinct and potent signaling agent. UTP is released from neural and glial cells and acts upon a specific subset of P2Y receptors to modulate a wide range of physiological and pathological processes, including neuron-glia communication, neuroinflammation, and pain signaling. This technical guide provides an in-depth overview of the core components of extracellular UTP signaling, presents quantitative data on receptor activation and ligand concentrations, details key experimental protocols, and illustrates the underlying signaling pathways.

Core Components of Extracellular UTP Signaling

The signaling cascade initiated by extracellular UTP involves its release into the extracellular space, interaction with specific G protein-coupled receptors (GPCRs), transduction of the signal via intracellular second messengers, and eventual termination of the signal through enzymatic degradation.

UTP Release Mechanisms

Unlike classical neurotransmitters, which are primarily released via synaptic vesicle exocytosis, extracellular nucleotides like UTP can be released from both neurons and glial cells through various mechanisms. While regulated exocytosis does occur, a significant mode of release, especially from astrocytes, is in response to mechanical stimulation, such as cell swelling or membrane stress.[1][2] Studies have demonstrated that changes in medium or perfusion rates can trigger a substantial increase in extracellular UTP concentrations.[3][4] This release is not typically associated with cell lysis.[2]

UTP-Sensitive P2Y Receptors

UTP primarily exerts its effects by activating a specific subset of the P2Y receptor family, which are metabotropic G protein-coupled receptors.[5] The key mammalian P2Y receptors that respond to uridine nucleotides are P2Y2, P2Y4, P2Y6, and P2Y11.[6][7]

-

P2Y2 Receptor: Activated with similar potency by both ATP and UTP.[8][9]

-

P2Y4 Receptor: Selective for UTP in humans, though it can be activated by ATP in some species.[5][8][10]

-

P2Y6 Receptor: Preferentially activated by uridine diphosphate (B83284) (UDP), a breakdown product of UTP.[5][10]

-

P2Y11 Receptor: Can be activated by ATP and, to some extent, by UTP, uniquely coupling to both Gq and Gs proteins.[11]

These receptors are widely expressed throughout the central and peripheral nervous system on various cell types, including neurons, astrocytes, microglia, and Schwann cells.[1][11]

Signal Transduction Pathways

The majority of UTP-sensitive P2Y receptors (P2Y2, P2Y4, P2Y6) are coupled to Gq/11 proteins.[5][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores.[12]

-

DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[12][13]

The P2Y11 receptor can also couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[7][11]

References

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. Scholarly Article or Book Chapter | Direct Demonstration of Mechanically Induced Release of Cellular UTP and Its Implication for Uridine Nucleotide Receptor Activation | ID: 0p096h08z | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UTP as an extracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insight into the self-activation and G-protein coupling of P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2Y receptors and pain transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UTP and ATP increase extracellular signal-regulated kinase 1/2 phosphorylation in bovine chromaffin cells through epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Uridine-Triphosphate (UTP) Activation of P2Y Receptors: A Technical Guide to Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, once considered solely as intracellular energy currency, are now firmly established as critical signaling molecules that regulate a vast array of physiological processes. Uridine-triphosphate (UTP), alongside adenosine-triphosphate (ATP), is a key endogenous agonist for a specific family of G protein-coupled receptors (GPCRs) known as P2Y receptors. The activation of these receptors by UTP initiates a cascade of intracellular events that are fundamental to cellular communication and function, making them attractive targets for therapeutic intervention in a variety of diseases. This technical guide provides an in-depth exploration of UTP-mediated P2Y receptor signaling, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

UTP-Sensitive P2Y Receptor Subtypes and G Protein Coupling

UTP is a primary agonist for a subset of the eight mammalian P2Y receptors. The receptor subtypes predominantly activated by UTP include P2Y2 and P2Y4.[1] UTP can also activate the P2Y6 receptor, although UDP is its preferential agonist, and has been shown to have some activity at the P2Y11 receptor.[1][2] The activation of these receptors by UTP leads to the coupling of specific heterotrimeric G proteins, which dictates the downstream signaling cascades.

The P2Y2 and P2Y4 receptors primarily couple to Gq/11 proteins.[3][4] This coupling activates phospholipase C (PLC), a key enzyme in phosphoinositide signaling.[5][6] In addition to Gq/11, the P2Y2 receptor has been shown to couple to Gs, Gi/o, G12/13, and Go proteins, highlighting its signaling promiscuity and the complexity of its downstream effects.[7] The P2Y6 receptor also couples to Gq/11 and G12/13, while the P2Y11 receptor is unique in its dual coupling to both Gq/11 and Gs proteins, leading to the activation of both phospholipase C and adenylyl cyclase.[4][7]

Core Signaling Pathways Activated by UTP

The binding of UTP to its cognate P2Y receptors triggers several key intracellular signaling pathways, the most prominent of which are the Phospholipase C/Calcium mobilization pathway and the Rho and Mitogen-Activated Protein Kinase (MAPK) pathways.

Gq/11-Phospholipase C (PLC) Signaling Cascade

The canonical signaling pathway initiated by UTP at P2Y2 and P2Y4 receptors is mediated by the Gq/11 family of G proteins.[6] Upon receptor activation, the α-subunit of Gq/11 activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] This rapid increase in intracellular calcium concentration is a crucial signaling event that activates a multitude of calcium-dependent enzymes and processes. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[6] Activated PKC, in turn, phosphorylates a wide range of substrate proteins, leading to diverse cellular responses including cell proliferation, differentiation, and secretion.[9]

Caption: UTP-induced Gq/11-PLC signaling pathway.

Rho and ERK/MAPK Signaling Pathways

Beyond the classical PLC pathway, UTP-activated P2Y receptors, particularly P2Y2, are known to engage other critical signaling networks, including the Rho and Extracellular signal-regulated kinase (ERK) pathways. Activation of the small GTPase RhoA can be initiated through G12/13 coupling, leading to the regulation of the actin cytoskeleton, cell adhesion, and migration.[7]

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. UTP, acting through P2Y2 receptors, can stimulate ERK1/2 phosphorylation.[10] This activation can occur through several mechanisms, including PKC-dependent pathways and the transactivation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[11][12] EGFR transactivation often involves the release of EGFR ligands, a process that can be mediated by metalloproteinases activated downstream of P2Y receptor signaling.[11]

Caption: UTP-activated Rho and ERK/MAPK signaling pathways.

Quantitative Pharmacology of UTP at P2Y Receptors

The potency of UTP varies among the different P2Y receptor subtypes and can also exhibit species-specific differences. The following tables summarize the reported half-maximal effective concentration (EC50) values for UTP at human and rat P2Y receptors.

Table 1: Potency (EC50) of UTP at Human P2Y Receptors

| Receptor Subtype | EC50 Value (µM) | Cell Line/System | Reference |

| P2Y2 | 0.5 - 3 | Various | [13] |

| P2Y2 | ~0.073 | 1321N1 Astrocytoma | [14] |

| P2Y2 | ~25 | PC12 cells (for MAP kinase activation) | [15] |

| P2Y4 | ~0.073 | N/A | [13] |

| P2Y4 | 0.55 | 1321N1 Astrocytoma | [5] |

| P2Y6 | ~100-fold less potent than UDP | A549 cells | [16] |

| P2Y11 | No significant agonist activity | 1321N1 Astrocytoma | [4][14] |

Table 2: Potency (EC50) of UTP at Rat P2Y Receptors

| Receptor Subtype | EC50 Value (µM) | Cell Line/System | Reference |

| P2Y2 | N/A | N/A | |

| P2Y4 | 0.20 | 1321N1 Astrocytoma | [5] |

| P2Y4 | ATP and UTP are equipotent | Oocytes | [7] |

Note: There are notable species differences, particularly for the P2Y4 receptor, where ATP acts as an antagonist at the human receptor but an agonist at the rat receptor.[5][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study UTP-mediated P2Y receptor signaling.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

HEPES buffer

-

UTP stock solution

-

Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

-

Cell Culture: Plate cells on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Remove the culture medium and wash the cells once with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: a. Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye. b. Add fresh HBSS to each well.

-

Measurement: a. Place the plate in the fluorescence reader and allow it to equilibrate. b. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm. c. Add the UTP solution at the desired concentration using an automated injector or by careful manual pipetting. d. Immediately begin recording the fluorescence ratio over time to capture the transient increase in [Ca2+]i.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. Normalize the data to the baseline fluorescence to determine the fold change or relative change in [Ca2+]i.

Caption: Experimental workflow for intracellular calcium imaging.

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation, typically using radiolabeling with myo-[3H]inositol.

Materials:

-

Cells expressing the P2Y receptor of interest

-

myo-[3H]inositol

-

Inositol-free culture medium

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Dowex anion-exchange resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: a. Plate cells and grow to near confluency. b. Replace the medium with inositol-free medium containing myo-[3H]inositol (e.g., 1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation: a. Wash the cells to remove unincorporated radiolabel. b. Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs. c. Add UTP at the desired concentration and incubate for the desired time (e.g., 30 minutes).

-

Extraction of Inositol Phosphates: a. Stop the reaction by adding ice-cold PCA (e.g., 5-10%) or TCA. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.

-

Separation and Quantification: a. Neutralize the supernatant. b. Apply the neutralized extract to a Dowex anion-exchange column. c. Wash the column to remove unincorporated myo-[3H]inositol. d. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid). e. Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.

ERK1/2 Phosphorylation Assay (Western Blotting)

This protocol details the detection of phosphorylated ERK1/2, a key indicator of MAPK pathway activation.

Materials:

-

Cells expressing the P2Y receptor of interest

-

UTP stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: a. Starve cells of serum for several hours to reduce basal ERK phosphorylation. b. Treat cells with UTP for the desired time (e.g., 5-15 minutes). c. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. d. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Conclusion

UTP is a potent signaling molecule that elicits a diverse range of cellular responses through the activation of specific P2Y receptor subtypes. The intricate network of signaling pathways downstream of these receptors, primarily involving Gq/11-mediated calcium mobilization and Rho/ERK activation, underscores their importance in cellular physiology and pathophysiology. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the nuanced roles of UTP-P2Y receptor signaling and to explore their potential as therapeutic targets. A thorough understanding of these mechanisms is paramount for the development of novel and selective modulators of P2Y receptor function.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. ATP, an agonist at the rat P2Y(4) receptor, is an antagonist at the human P2Y(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that P2Y4 nucleotide receptors are involved in the regulation of rat aortic smooth muscle cells by UTP and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. UTP is not a biased agonist at human P2Y11 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radio-label and mass determinations of inositol 1,3,4,5-tetrakisphosphate formation in rat cerebral cortical slices: differential effects of myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Agonist versus antagonist action of ATP at the P2Y4 receptor is determined by the second extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Role of Uridine Triphosphate (UTP) in Glycogen Synthesis and Glycobiology: A Technical Guide

Abstract

Uridine Triphosphate (UTP) is a fundamental pyrimidine (B1678525) nucleotide that plays a central, multifaceted role in cellular metabolism. While well-known as a direct precursor for RNA synthesis, its functions extend deep into the realm of carbohydrate metabolism. UTP is the critical energy currency and substrate for the activation of glucose, a prerequisite for glycogen (B147801) synthesis. The UTP-dependent formation of UDP-glucose is the committed step that channels glucose units into storage. Beyond glycogenesis, UDP-glucose serves as the primary precursor for a variety of other UDP-sugars, making UTP indispensable for the biosynthesis of glycoproteins, glycolipids, and proteoglycans. Furthermore, extracellular UTP has emerged as a potent signaling molecule, activating specific cell surface receptors to modulate physiological processes such as wound healing and immune responses. This technical guide provides an in-depth examination of UTP's involvement in these pathways, presents quantitative data, details key experimental protocols for its study, and explores its relevance for drug development.

UTP in Glycogen Synthesis: The Activation of Glucose

The synthesis of glycogen, termed glycogenesis, is an anabolic pathway that converts excess glucose into a large, branched polymer for efficient storage in the liver and skeletal muscle. This process requires an 'activated' form of glucose, which is provided through a UTP-dependent reaction.

The UDP-Glucose Pyrophosphorylase (UGPase) Reaction

The cornerstone of UTP's involvement in glycogen synthesis is the reaction catalyzed by UTP-glucose-1-phosphate uridylyltransferase, more commonly known as UDP-glucose pyrophosphorylase (UGPase) (EC 2.7.7.9).[1] This enzyme catalyzes the reversible reaction between UTP and glucose-1-phosphate (G1P) to produce UDP-glucose and inorganic pyrophosphate (PPi).[1]

Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

While this reaction is thermodynamically near equilibrium (ΔG°' ≈ 0), it is effectively driven in the forward direction within the cell by the subsequent and rapid hydrolysis of pyrophosphate into two molecules of inorganic phosphate (B84403) (Pi) by the ubiquitous enzyme inorganic pyrophosphatase.[2][3] This latter reaction is highly exergonic (ΔG°' ≈ -31 kJ/mol), ensuring that the synthesis of UDP-glucose proceeds, thereby committing the glucose unit to anabolic pathways.[2] The UGPase reaction follows an ordered Bi-Bi mechanism, where UTP binds to the enzyme first, followed by glucose-1-phosphate.[1][4] This process requires a divalent cation, typically Mg²⁺, as a cofactor.[1][4]

References

The Biosynthesis of Uridine Triphosphate in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) triphosphate (UTP) is an essential building block for RNA synthesis and plays a crucial role in various cellular processes, including glycogen (B147801) metabolism and signal transduction. The intracellular pool of UTP is maintained through two primary pathways: the de novo synthesis pathway, which builds the pyrimidine (B1678525) ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine nucleosides and bases. The regulation of these pathways is critical for normal cell function, and their dysregulation is often associated with diseases such as cancer. This technical guide provides an in-depth overview of the UTP biosynthesis pathways in mammalian cells, presenting key quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the involved signaling and experimental workflows.

Introduction

The synthesis of pyrimidine nucleotides is a fundamental metabolic process essential for cell growth, proliferation, and survival. Uridine triphosphate (UTP) is a key pyrimidine nucleotide that serves as a direct precursor for the synthesis of RNA and, after conversion to cytidine (B196190) triphosphate (CTP), for both RNA and DNA synthesis.[1] Mammalian cells utilize two distinct pathways to ensure a sufficient supply of UTP: the de novo pathway and the salvage pathway.[1]

The de novo pathway is an energy-intensive process that constructs the pyrimidine ring from basic molecules such as bicarbonate, glutamine, and aspartate.[1][2] This pathway is particularly active in rapidly dividing cells. The salvage pathway is a more energy-efficient route that recycles uridine and uracil (B121893) from the breakdown of nucleic acids or from extracellular sources.[1][3] The relative contribution of each pathway to the overall UTP pool can vary depending on the cell type and its metabolic state. Understanding the intricacies of these pathways and their regulation is of paramount importance for the development of therapeutic strategies targeting diseases characterized by aberrant cell proliferation, such as cancer.

The De Novo Biosynthesis Pathway of UTP

The de novo synthesis of UTP is a six-step enzymatic pathway that culminates in the formation of uridine monophosphate (UMP), which is subsequently phosphorylated to yield UTP.

Pathway Steps and Enzymes

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins in the cytosol with the formation of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase II (CPSII) , which is the rate-limiting step in mammalian pyrimidine biosynthesis.[1][4]

-

Carbamoyl Aspartate Formation: Carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) .[2]

-

Ring Closure to Dihydroorotate: The pyrimidine ring is closed through the removal of a water molecule from carbamoyl aspartate to form dihydroorotate. This step is catalyzed by dihydroorotase (DHOase) . In mammals, CPSII, ATCase, and DHOase are part of a multifunctional protein known as CAD .[5]

-

Oxidation to Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) . This is the only mitochondrial enzyme in the pathway.[2][6]

-

Formation of Orotidine-5'-Monophosphate (OMP): Orotate is converted to OMP by the addition of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP). This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT) .[1]

-

Decarboxylation to Uridine Monophosphate (UMP): OMP is then decarboxylated to form UMP by OMP decarboxylase (OMPDC) . In mammals, OPRT and OMPDC are also part of a bifunctional enzyme called UMP synthase (UMPS) .[1][7]

-

Phosphorylation to UDP and UTP: UMP is sequentially phosphorylated by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase (NDPK) to form uridine diphosphate (UDP) and finally UTP, respectively, utilizing ATP as the phosphate donor.[8]

Regulation of the De Novo Pathway

The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's demand for nucleotides. The primary point of regulation is the first committed step catalyzed by CPSII.[1] UTP, the end product of the pathway, acts as a feedback inhibitor of CPSII, while PRPP, a substrate for both purine (B94841) and pyrimidine synthesis, is an allosteric activator.[9] This regulation ensures a balanced production of pyrimidine nucleotides.

The Salvage Pathway of UTP Biosynthesis

The salvage pathway provides an alternative, energy-conserving route for the synthesis of UTP by recycling pre-existing pyrimidine bases and nucleosides.

Pathway Steps and Enzymes

-

Uridine Phosphorylation: Uridine, obtained from the extracellular environment or from the breakdown of cellular RNA, is directly phosphorylated to UMP by uridine-cytidine kinase (UCK) , with UCK2 being a prominent isoform in many tissues.[10] This reaction requires ATP as a phosphate donor.

-

Uracil Conversion to Uridine: Uracil can be converted to uridine in a reversible reaction catalyzed by uridine phosphorylase (UPRT) , using ribose-1-phosphate (B8699412) as the sugar donor.[1][11] The resulting uridine can then be phosphorylated by UCK.

-

UMP to UTP Conversion: As in the de novo pathway, UMP is subsequently phosphorylated to UDP and UTP by UMP-CMP kinase and nucleoside diphosphate kinase (NDPK) , respectively.[8]

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes and metabolites involved in UTP biosynthesis in mammalian cells. It is important to note that these values can vary depending on the specific cell type, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in UTP Biosynthesis

| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s⁻¹) | Cell Type/Organism |

| De Novo Pathway | |||||

| Carbamoyl Phosphate Synthetase II (CPSII) | NH₃ | 26 - 166 | - | - | Syrian Hamster Kidney Cells[12] |

| Bicarbonate | 1400 | - | - | Syrian Hamster Kidney Cells[12] | |

| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | 1 - 10 | - | - | Human[2] |

| UMP Synthase (OMPDC domain) | Orotidine-5'-phosphate | 16.6 | - | 0.75 | Human[10] |

| Salvage Pathway | |||||

| Uridine-Cytidine Kinase 2 (UCK2) | Uridine | 34 | - | - | Human[9] |

| Cytidine | 65 | - | - | Human[9] | |

| Nucleoside Diphosphate Kinase (NDPK) | TDP | - | - | 1100 | Dictyostelium[13] |

Note: Vmax values are often dependent on enzyme concentration and are therefore not always directly comparable across studies. kcat provides a measure of catalytic turnover per enzyme molecule.

Table 2: Intracellular Concentrations of UTP Pathway Intermediates

| Metabolite | Concentration (nmol/10⁶ cells) | Cell Type |

| UTP | 0.67 - 2.90 | Hybridoma cells |

| GTP | 0.23 - 1.30 | Hybridoma cells |

| Orotic Acid | - | Varies significantly, often low in healthy cells[14][15] |

| Carbamoyl Phosphate | - | Generally low due to rapid turnover[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the UTP biosynthesis pathway.

Enzymatic Assay for UTP Quantification

This protocol is based on the highly specific conversion of UTP and [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose by UDP-glucose pyrophosphorylase.

Materials:

-

Cell culture medium or cell lysates

-

UDP-glucose pyrophosphorylase

-

Inorganic pyrophosphatase

-

[¹⁴C]-glucose-1-phosphate

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

-

Scintillation fluid

Procedure:

-

Sample Preparation: Collect cell culture medium or prepare cell lysates. If analyzing extracellular UTP, centrifuge the medium to remove cell debris. Boil the samples for 1 minute to inactivate endogenous enzymes.

-

Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:

-

Sample (containing UTP)

-

0.5 units/mL UDP-glucose pyrophosphorylase

-

0.5 units/mL inorganic pyrophosphatase

-

1 µM [¹⁴C]-glucose-1-phosphate

-

Reaction buffer (e.g., DMEM/HEPES, pH 8.0)

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by boiling the samples for 1 minute.

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a suitable anion-exchange column.

-

Use a phosphate buffer gradient to separate [¹⁴C]-glucose-1-phosphate from [¹⁴C]-UDP-glucose.

-

Monitor the eluate with a UV detector (264 nm) and an in-line radiodetector.

-

-

Quantification:

-

Calculate the percentage conversion of [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose.

-

Generate a standard curve using known concentrations of UTP to determine the UTP concentration in the samples.

-

References

- 1. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. search-library.ucsd.edu [search-library.ucsd.edu]

- 4. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 9. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 15. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Uridine Triphosphate (UTP) as a Precursor for Cytidine Triphosphate (CTP) Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytidine Triphosphate (CTP) is an essential nucleotide for numerous cellular processes, including the synthesis of DNA, RNA, and phospholipids. The de novo synthesis of CTP is catalyzed by the enzyme CTP synthase (CTPS), which utilizes Uridine Triphosphate (UTP) as its direct precursor. This technical guide provides a comprehensive overview of the enzymatic conversion of UTP to CTP, detailing the reaction mechanism, the kinetic properties of CTP synthase, and the intricate regulatory networks that govern this critical metabolic step. The guide also presents detailed experimental protocols for the quantification of intracellular nucleotide pools and the assessment of CTP synthase activity, alongside visual representations of the key pathways and workflows to facilitate a deeper understanding of this fundamental biochemical process. This information is particularly relevant for researchers and professionals involved in drug development, as CTP synthase is a validated target for antiviral, anticancer, and immunosuppressive therapies.

The Enzymatic Conversion of UTP to CTP

The synthesis of CTP from UTP is a single, ATP-dependent enzymatic reaction catalyzed by CTP synthase (EC 6.3.4.2).[1] This reaction is the final and rate-limiting step in the de novo pyrimidine (B1678525) biosynthetic pathway.[1][2]

The overall reaction is as follows:

UTP + ATP + L-glutamine → CTP + ADP + L-glutamate + Pi [1]

The reaction mechanism proceeds in two key steps that occur within distinct domains of the enzyme:

-

Phosphorylation of UTP: In the synthetase domain, the terminal phosphate (B84403) group of ATP is transferred to the C4 position of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate.[1]

-

Amination of the Intermediate: The glutamine amidotransferase (GAT) domain hydrolyzes L-glutamine to produce ammonia (B1221849) (NH₃). This ammonia is then channeled through the interior of the enzyme to the synthetase domain, where it acts as a nucleophile, attacking the C4 position of the 4-phosphoryl-UTP intermediate. This results in the formation of CTP and the release of inorganic phosphate.[1]

In humans, two isozymes of CTP synthase, CTPS1 and CTPS2, exist and share a high degree of homology.[1][3] While both contribute to the cellular CTP pool, CTPS1 plays a particularly crucial role in the proliferation of lymphocytes, making it a key target for immunosuppressive drugs.[4][5]

Quantitative Data

Kinetic Parameters of CTP Synthase

The activity of CTP synthase is dependent on the concentrations of its substrates. The following tables summarize the reported kinetic parameters for human CTP synthase isozymes.

| Substrate | Isozyme | Km (μM) | Vmax (pmol/min) | Organism/Cell Type |

| UTP | CTPS1 | 590 ± 240 | - | Human (recombinant) |

| CTPS2 | - | - | Human (recombinant) | |

| CTPS | 280 ± 310 | 83 ± 20 | Human Lymphocytes (resting) | |

| CTPS | 230 ± 280 | 379 ± 90 | Human Lymphocytes (activated) | |

| ATP | CTPS1 | 170 ± 110 | - | Human (recombinant) |

| Glutamine | CTPS1 | 27 ± 9 | - | Human (recombinant) |

Data for Vmax for recombinant human CTPS1 and all kinetic parameters for CTPS2 were not explicitly provided in the searched literature. The provided Vmax is for endogenous CTPS activity in cell lysates.[3][6]

Intracellular Nucleotide Concentrations

The physiological concentrations of UTP and CTP are critical for understanding the in vivo regulation of CTP synthase. The table below presents typical intracellular concentrations of these nucleotides in various cell lines.

| Nucleotide | Concentration (nmol/106 cells) | Cell Line |

| UTP | 2.90 | Murine Hybridoma |

| CTP | Dependent on glucose concentration | Murine Hybridoma |

| UTP | 10-30% of ATP levels | Various cultured cells |

Intracellular nucleotide concentrations can vary significantly depending on the cell type, metabolic state, and culture conditions.[7]

Regulatory Mechanisms

The synthesis of CTP is tightly regulated to maintain appropriate intracellular nucleotide pools. This regulation occurs at multiple levels, including allosteric control and changes in the enzyme's quaternary structure.

Allosteric Regulation

-

Feedback Inhibition by CTP: The end product of the reaction, CTP, acts as an allosteric inhibitor of CTP synthase. CTP binds to a site that overlaps with the UTP binding site, thereby competing with the substrate and reducing enzyme activity.[1][2] This feedback mechanism is crucial for maintaining homeostasis of pyrimidine nucleotide pools.

-

Allosteric Activation by GTP: Guanosine triphosphate (GTP) acts as an allosteric activator of CTP synthase.[1][2] GTP binding is thought to induce conformational changes that enhance the glutaminase (B10826351) activity of the enzyme, thereby promoting the overall synthesis of CTP.[8]

Oligomerization and Filamentation

CTP synthase can exist in different oligomeric states, primarily as inactive dimers and active tetramers. The binding of substrates (UTP and ATP) promotes the formation of the active tetrameric form.[1]

Furthermore, CTP synthase can polymerize into large filamentous structures known as cytoophidia.[1] The functional consequence of filamentation appears to be species-dependent. In bacteria, filament formation is associated with enzyme inhibition, whereas in humans, it has been shown to increase catalytic activity.[9][10] The assembly and disassembly of these filaments are regulated by the binding of substrates and products, adding another layer of control to CTP synthesis.[7][9]

Experimental Protocols

Quantification of Intracellular UTP and CTP by HPLC

This protocol describes a method for the extraction and quantification of intracellular ribonucleoside triphosphates using high-performance liquid chromatography (HPLC).

4.1.1. Materials

-

Trichloroacetic acid (TCA), 6% (w/v)

-

Potassium carbonate (K₂CO₃), 5 M

-

Symmetry C18 column (e.g., 3.5 µm, 150 x 4.6 mm)

-

Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, pH 6.9

-

Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH 7.0

-

UTP and CTP standards

-

UV detector

4.1.2. Procedure

-

Cell Lysis and Extraction:

-

Harvest a known number of cells (e.g., 1 x 10⁷).

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Add a specific volume of ice-cold 6% TCA to the cell pellet and vortex vigorously to lyse the cells and precipitate proteins.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Neutralization:

-

Carefully transfer the supernatant (containing the acid-soluble nucleotides) to a new tube.

-

Add 5 M K₂CO₃ dropwise while vortexing until the pH is neutralized (check with pH paper).

-

Centrifuge to remove any precipitate.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject a defined volume of the filtered extract onto the HPLC system.

-

Separate the nucleotides using a gradient elution program. An example gradient is a linear gradient from 40% Mobile Phase B to 60% Mobile Phase B over 30 minutes.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of UTP and CTP standards.

-

Determine the concentration of UTP and CTP in the cell extracts by comparing their peak areas to the standard curve.

-

Normalize the results to the initial cell number.

-

CTP Synthase Activity Assay

This protocol outlines a discontinuous spectrophotometric assay to measure the activity of CTP synthase by monitoring the production of CTP.

4.2.1. Materials

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

-

Substrate Mix: UTP, ATP, L-glutamine, and GTP at desired concentrations (e.g., saturating concentrations for Vmax determination or varying concentrations for Km determination).

-

Purified CTP synthase or cell lysate containing the enzyme.

-

Spectrophotometer capable of measuring absorbance at 291 nm.

4.2.2. Procedure

-

Reaction Setup:

-

Prepare the reaction mixture in a cuvette by combining the reaction buffer and the substrate mix.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the enzyme source (purified enzyme or cell lysate) to the reaction mixture.

-

Mix quickly and start monitoring the absorbance at 291 nm. CTP has a higher molar extinction coefficient at this wavelength compared to UTP.

-

-

Data Acquisition:

-

Record the change in absorbance over time. The initial linear phase of the reaction corresponds to the initial velocity (V₀).

-

-

Calculation of Activity:

-

Calculate the rate of CTP production using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the change in the molar extinction coefficient between UTP and CTP at 291 nm (Δε₂₉₁ = 1338 M⁻¹cm⁻¹), c is the concentration of CTP produced, and l is the path length of the cuvette.[9]

-

Enzyme activity is typically expressed as units (e.g., µmol of CTP produced per minute) per milligram of protein.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The enzymatic conversion of UTP to CTP by CTP synthase.

Caption: Regulation of CTP synthase activity through oligomerization and filamentation.

Caption: Experimental workflow for the quantification of intracellular UTP and CTP.

References

- 1. CTP synthetase - Wikipedia [en.wikipedia.org]

- 2. CTP synthase 1 - Wikipedia [en.wikipedia.org]

- 3. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 8. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Verification Required - Princeton University Library [oar.princeton.edu]

The Dual Life of Uridine-5'-triphosphate: An In-depth Technical Guide to its Intracellular and Extracellular Concentrations and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-5'-triphosphate (UTP), a pyrimidine (B1678525) nucleotide, has long been recognized for its indispensable intracellular roles in fundamental cellular processes, including RNA synthesis and glycogen (B147801) metabolism.[1] However, a growing body of evidence has firmly established UTP as a critical extracellular signaling molecule, orchestrating a diverse array of physiological and pathological responses through its interaction with specific cell surface receptors.[2] This guide provides a comprehensive overview of the intracellular and extracellular concentrations of UTP, the intricate signaling pathways it governs, and detailed experimental protocols for its quantification, offering a valuable resource for researchers and professionals in drug development.

Quantitative Data on UTP Concentrations

The concentration of UTP varies significantly between the intracellular and extracellular compartments, and is influenced by cell type, physiological state, and pathological conditions. The following tables summarize the currently available quantitative data to facilitate a clear comparison.

Table 1: Intracellular UTP Concentrations in Mammalian Cells

| Cell Type/Tissue | Intracellular UTP Concentration (µM) | Method of Measurement | Reference |